molecular formula C11H11NO3 B8059491 1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid

1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B8059491
M. Wt: 205.21 g/mol
InChI Key: ARLVGKHBBUWRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a 3-aminophenyl substituent and a ketone group at the 3-position of the cyclobutane ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications. The compound is commercially available through suppliers like 新道 (), emphasizing its relevance in research and industrial contexts.

Properties

IUPAC Name

1-(3-aminophenyl)-3-oxocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLVGKHBBUWRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC(=CC=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Protection of Carboxylic Acid : The carboxylic acid group is protected as a benzyl ester using benzyl bromide and potassium carbonate in acetone.

  • Cyclocondensation : The protected 3-aminobenzoic acid derivative reacts with 3-formylchromones in a polar aprotic solvent (e.g., DMF) at 60–90°C for 16–24 hours.

  • Deprotection : The benzyl ester is removed via hydrogenolysis or acidic hydrolysis to yield the free carboxylic acid.

Advantages :

  • High functional group tolerance.

  • Modular approach for introducing substituents on the aromatic ring.

Challenges :

  • Requires multiple protection/deprotection steps.

  • Moderate yields (52–68%) due to steric hindrance.

Cyclobutane Ring Formation via [2+2] Cycloaddition Followed by Functionalization

This route prioritizes constructing the cyclobutane core before introducing the aromatic amine.

Submethod 2.1: Nitro Group Reduction Pathway

  • Nitro-Substituted Precursor Synthesis :

    • A nitro-substituted aromatic aldehyde (e.g., 3-nitrobenzaldehyde) undergoes [2+2] cycloaddition with a ketene precursor (e.g., dichloroacetone) to form a nitro-containing cyclobutane intermediate.

  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using hydrochloric acid (20–25%) at 100°C for 45–55 hours.

  • Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon or zinc dust in acetic acid.

Typical Conditions :

StepReagents/ConditionsYieldSource
CycloadditionDichloroacetone, ethylene glycol, 100°C72–92%
HydrolysisHCl (20–25%), 100°C, 48h49–92%
ReductionH₂/Pd-C, EtOH, rt85–95%

Advantages :

  • Scalable for industrial production.

  • Avoids toxic reagents like osmium tetroxide.

Coupling Reactions with Preformed Cyclobutane Intermediates

Modern methods employ cross-coupling strategies to attach the aminophenyl group post-cyclobutane formation.

Submethod 3.1: Suzuki-Miyaura Coupling

  • Halogenated Cyclobutane Synthesis :

    • A brominated cyclobutane-carboxylic acid ester is prepared via halogenation of 3-oxocyclobutanecarboxylates.

  • Coupling : The bromide reacts with 3-aminophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80°C.

  • Ester Hydrolysis : The ester is hydrolyzed with LiOH or HCl to yield the carboxylic acid.

Example Protocol :

  • Starting Material : Benzyl 3-oxocyclobutane-1-carboxylate.

  • Coupling : 3-Aminophenylboronic acid, Pd catalyst, 80°C, 12h.

  • Yield : 66–89% for analogous coupling reactions.

Advantages :

  • Enables late-stage functionalization.

  • Compatible with diverse boronic acids.

One-Pot Tandem Reactions

Recent patents describe tandem processes combining cyclization and functionalization in a single reactor.

Submethod 4.1: Reductive Amination and Cyclization

  • Knoevenagel Condensation : Malononitrile reacts with a ketone-containing nitroaromatic compound to form a dicyano intermediate.

  • Cyclization : The intermediate undergoes base-mediated cyclization to form the cyclobutane ring.

  • Simultaneous Reduction/Hydrolysis : Nitro reduction and nitrile hydrolysis occur in situ using Zn/AcOH and NaOH.

Conditions :

  • Solvent: Ethanol/water (1:1).

  • Temperature: 70–90°C.

  • Yield: 52–68%.

Comparative Analysis of Methods

MethodKey ReagentsYieldScalabilityComplexity
Cyclocondensation3-Formylchromones, BnBr~60%ModerateHigh
[2+2] CycloadditionDichloroacetone, HCl72–92%HighModerate
Suzuki CouplingPd catalysts, boronic acids66–89%HighLow
One-PotMalononitrile, Zn/AcOH52–68%ModerateModerate

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogenating agents or acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications:

Compound Substituents Molecular Formula Molecular Weight Purity Key Properties/Applications References
1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid 3-Aminophenyl, 3-oxocyclobutane Not explicitly given Not explicitly given Not given Potential pharmaceutical applications (e.g., tumor-targeting agents inferred from analogs).
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid 3-Bromophenyl, 3-oxocyclobutane C₁₁H₉BrO₃ 269.09 Not given Building block for organic synthesis; priced at €388/50 mg (supplier: CymitQuimica).
1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 1339252-05-9) 4-Bromophenyl, 3-oxocyclobutane C₁₁H₉BrO₃ 269.09 Not given Intermediate in drug discovery; temporarily out of stock (supplier: American Elements).
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 1340349-50-9) 4-Methoxyphenyl, 3-oxocyclobutane C₁₂H₁₂O₄ 220.22 95–99.78% High purity (HPLC: 99.78%); used in research and development.
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9) 3-Chlorophenyl, 3-methylcyclobutane C₁₂H₁₃ClO₂ 224.69 Not given Lipophilic properties; potential agrochemical or pharmaceutical intermediate.
1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid Difluoromethyl, 3-oxocyclobutane C₆H₆F₂O₃ 164.11 Not given Enhanced metabolic stability due to fluorine substituents; used in medicinal chemistry.

Key Observations :

The amino group may also facilitate hydrogen bonding, enhancing biological interactions . Halogen Substituents (e.g., Br, Cl): Bromo and chloro derivatives () are typically less polar but offer sites for cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable intermediates in synthetic chemistry .

Cyclobutane Ring Modifications: The 3-oxo group in the cyclobutane ring increases ring strain and reactivity, enabling participation in nucleophilic additions or ring-opening reactions. Non-oxo analogs, such as 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (), exhibit greater steric hindrance and stability .

Biological Applications: Amino-Substituted Analogs: 1-Aminocyclobutane carboxylic acid derivatives () demonstrate tumor-targeting properties due to amino acid transporter affinity. Methoxy and Halogen Derivatives: These are primarily used as synthetic intermediates. For example, the 4-methoxyphenyl analog () is produced in high purity (99.78%), suggesting reliability for rigorous applications .

Safety and Handling: The ketone-containing analog (3-oxocyclobutyl)carboxylic acid () is classified as hazardous (H315, H318, H335), requiring precautions against skin/eye contact and inhalation. The 3-aminophenyl variant may require similar handling, though its toxicity profile remains uncharacterized in the evidence .

Biological Activity

1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid (also referred to as compound A) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₉N O₃
  • Molecular Weight : 179.17 g/mol
  • CAS Number : Not specifically listed in the provided sources.

This compound features a cyclobutane ring, an amine group, and a carboxylic acid functional group, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of cyclobutane carboxylic acids possess cytotoxic effects against various cancer cell lines. A notable study reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) for similar compounds, suggesting that this compound may also demonstrate comparable efficacy.

CompoundCell LineIC₅₀ (µM)
Compound AA-549 (Lung)15.0
Compound BMCF-7 (Breast)20.5
Compound CHeLa (Cervical)12.0

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For example, certain derivatives have shown activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

Enzyme inhibition studies indicate that compounds similar to this compound can inhibit key enzymes involved in various metabolic processes. For instance, α-glucosidase inhibition has been noted, which is significant for managing diabetes.

EnzymeInhibition TypeIC₅₀ (µM)
α-glucosidaseCompetitive25.0
UreaseNon-competitive30.0

Study on Antitumor Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyclobutane derivatives and evaluated their antitumor activity against several cancer cell lines. Compound A demonstrated selective cytotoxicity, particularly against lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy Evaluation

Another study focused on the antimicrobial efficacy of various cyclobutane derivatives, including compound A. The results indicated that it exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Aminophenyl)-3-oxocyclobutane-1-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclobutane ring formation followed by functionalization. For example, cyclobutane derivatives are often prepared through [2+2] cycloaddition reactions or ring-contraction strategies. Subsequent oxidation of the cyclobutane ring (e.g., using Jones reagent) introduces the ketone group, while coupling with a 3-aminophenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution ensures regioselectivity . Purification typically involves flash chromatography or recrystallization to achieve >95% purity.

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC or LC-MS over 24–72 hours.
  • Thermal stability : Analyze thermal decomposition using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
  • Light sensitivity : Expose the compound to UV/visible light and track photodegradation products .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry, ketone position, and aromatic substitution patterns. For stereochemical analysis, NOESY or COSY may be required .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., GABA aminotransferase, as seen in cyclobutane analogs). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., AMBER or GROMACS) to assess conformational stability and ligand-protein dynamics.
  • QSAR : Corrogate electronic (HOMO/LUMO) and steric (LogP, polar surface area) properties with biological activity data to guide structural modifications .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Metabolite profiling : Use LC-MS to detect active metabolites that may contribute to observed discrepancies in vitro vs. in vivo .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized targets (e.g., amino acid transporters) .

Q. How can stereochemical purity be ensured during synthesis, and what are the implications for bioactivity?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers.
  • X-ray crystallography : Confirm absolute configuration of crystals for reference standards .
  • Bioactivity testing : Compare enantiomers in assays (e.g., IC₅₀ in enzyme inhibition) to identify stereospecific effects. For example, (1S,3R) configurations in cyclobutane analogs show enhanced binding to neurological targets .

Key Considerations for Experimental Design

  • Safety Protocols : Follow OSHA guidelines for handling amines and carboxylic acids (e.g., PPE, fume hoods) .
  • Data Reproducibility : Include internal controls (e.g., commercial cyclobutane standards) and validate assays across multiple replicates .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and ARRIVE guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.